N-Demethy Ivabradine (D6 hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Demethy Ivabradine (D6 hydrochloride) is a deuterium-labeled derivative of N-Demethy Ivabradine hydrochloride. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the field of pharmacokinetics and drug metabolism studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Demethy Ivabradine (D6 hydrochloride) involves the deuteration of N-Demethy Ivabradine hydrochloride. Deuteration is typically achieved through the use of deuterated reagents or solvents. The reaction conditions often include the use of a deuterium source such as deuterium gas or deuterated solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of N-Demethy Ivabradine (D6 hydrochloride) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The product is then purified using standard techniques such as crystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-Demethy Ivabradine (D6 hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-Demethy Ivabradine (D6 hydrochloride) has several scientific research applications, including:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.
Clinical Mass Spectrometry: Used as an internal standard for quantifying drug concentrations in biological samples.
Therapeutic Drug Monitoring: Assists in monitoring drug levels in patients to ensure therapeutic efficacy and safety.
Mechanism of Action
N-Demethy Ivabradine (D6 hydrochloride) exerts its effects by inhibiting the pacemaker current in the sinoatrial node of the heart. This inhibition reduces the heart rate without affecting myocardial contractility or blood pressure. The molecular target is the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the pacemaker current .
Comparison with Similar Compounds
Similar Compounds
N-Demethy Ivabradine hydrochloride: The non-deuterated form of the compound.
Ivabradine: The parent compound from which N-Demethy Ivabradine is derived.
Deuterated Compounds: Other deuterium-labeled compounds used in pharmacokinetic studies.
Uniqueness
N-Demethy Ivabradine (D6 hydrochloride) is unique due to its deuterium labeling, which provides several advantages:
Improved Stability: Deuterium substitution can enhance the metabolic stability of the compound.
Enhanced Pharmacokinetics: Deuterium can alter the pharmacokinetic profile, leading to improved drug efficacy and reduced side effects.
Accurate Quantification: Deuterium labeling allows for precise quantification in mass spectrometry studies.
Properties
Molecular Formula |
C26H34N2O5 |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
3-[1,1,2,2,3,3-hexadeuterio-3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one |
InChI |
InChI=1S/C26H34N2O5/c1-30-22-11-17-6-9-28(26(29)14-18(17)12-23(22)31-2)8-5-7-27-16-20-10-19-13-24(32-3)25(33-4)15-21(19)20/h11-13,15,20,27H,5-10,14,16H2,1-4H3/t20-/m1/s1/i5D2,7D2,8D2 |
InChI Key |
NMQMGNXUIKUPAF-HPXVKIBASA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])NC[C@H]1CC2=CC(=C(C=C12)OC)OC)C([2H])([2H])N3CCC4=CC(=C(C=C4CC3=O)OC)OC |
Canonical SMILES |
COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNCC3CC4=CC(=C(C=C34)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.